17-HDoHE

Übersicht

Beschreibung

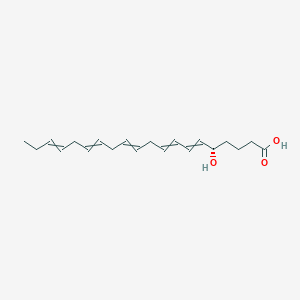

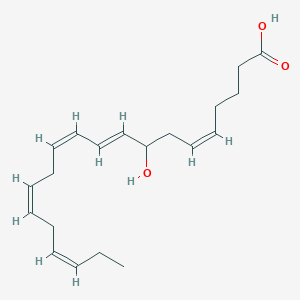

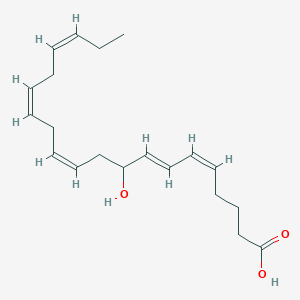

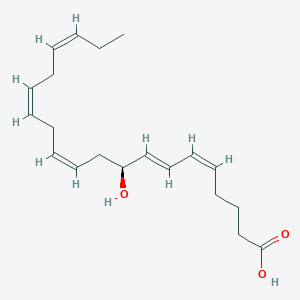

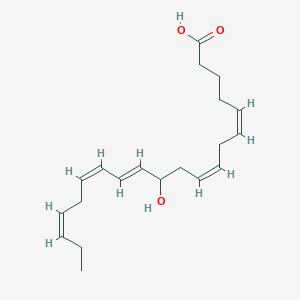

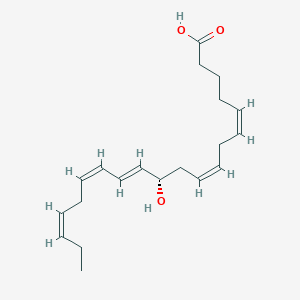

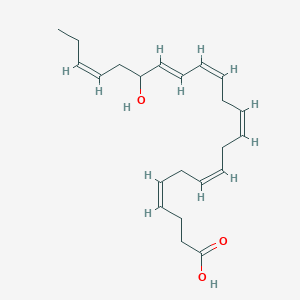

17-HDoHE is a polyunsaturated fatty acid that is derived from docosahexaenoic acid (DHA). It carries a hydroxy substituent at the 17S-position . It is a metabolite of DHA in human blood and mouse brain, and serves as a precursor to 17(S)-resolvins . It has potent protective actions .

Synthesis Analysis

17-HDoHE is a primary mono-oxygenation product of docosahexaenoic acid, which is found in human whole blood, human leukocytes, and murine brain . It serves as a precursor to 17(S)-resolvins . A study showed that dietary encapsulation of DHA oil triggered a more efficient absorption of DHA, the metabolism of which was enhanced more than its own accretion .Molecular Structure Analysis

The molecular formula of 17-HDoHE is C22H32O3 . Its average mass is 344.488 Da and its monoisotopic mass is 344.235138 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 17-HDoHE include a density of 1.0±0.1 g/cm3, a boiling point of 505.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C . Its enthalpy of vaporization is 89.2±6.0 kJ/mol and its flash point is 273.4±26.6 °C . It has a molar refractivity of 107.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Essential Fatty Acid

17-HDoHE is derived from Docosahexaenoic acid (DHA), which is an omega-3 essential fatty acid . DHA is known to reduce the incidence and severity of a number of diseases .

Lipid Mediator

17-HDoHE is part of a novel series of DHA-derived lipid mediators with potent protective actions . These mediators play a crucial role in the resolution of inflammation and have potential therapeutic applications.

Biomarker for Gestational Diabetes Mellitus (GDM)

Research has shown that 17-HDoHE may serve as an early prediction biomarker for GDM . Elevated levels of 17-HDoHE were found in the plasma of pregnant women diagnosed with GDM .

Diagnostic Marker for GDM

In addition to being a potential prediction biomarker, 17-HDoHE can also be used as an auxiliary diagnostic marker for GDM at 24-28 weeks of pregnancy .

Specialized Pro-resolving Mediator (SPM)

17-HDoHE belongs to a group of specialized pro-resolving mediators (SPMs) . SPMs are bioactive lipid mediators that play key roles in resolving inflammation.

Precursor of Other SPMs

17-HDoHE is also a precursor of other SPMs . This means it can be converted into other bioactive lipid mediators, expanding its potential therapeutic applications.

Safety And Hazards

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTYBBUBEPPYCX-VIIQGJSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904335 | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-HDoHE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

17-HDoHE | |

CAS RN |

90780-52-2 | |

| Record name | (4Z,7Z,10Z,13Z,15E,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90780-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090780522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-HDoHE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

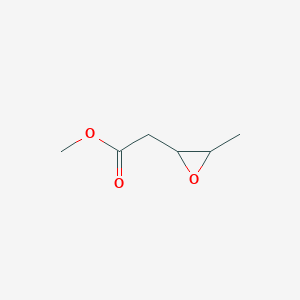

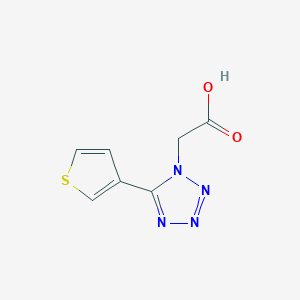

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 17-HDoHE exert its biological effects?

A1: While the precise mechanism of action is still under investigation, research suggests that 17-HDoHE may exert its effects through multiple pathways. One proposed mechanism involves its binding to specific receptors, such as ALX/FPR2 and GPR32, which are known to mediate the actions of specialized pro-resolving mediators (SPMs). [] Another mechanism involves the modulation of the activity of enzymes involved in inflammation and resolution, such as 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX). [, ]

Q2: What are the downstream effects of 17-HDoHE activation?

A2: 17-HDoHE exhibits a range of biological activities, including:

- Anti-inflammatory effects: 17-HDoHE has been shown to reduce inflammation in various models, including LPS-induced neuroinflammation, [] bleomycin-induced lung fibrosis, [] and metabolic syndrome. [] These effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines, as well as its role in promoting the resolution phase of inflammation. [, ]

- Pro-resolving effects: 17-HDoHE is a precursor to other SPMs, such as resolvin D1 (RvD1) and protectin DX (PDX), which play crucial roles in resolving inflammation and promoting tissue repair. [, ] Studies have shown that 17-HDoHE can enhance the production of these SPMs in various cell types, including vascular cells and macrophages. [, ]

- Neuroprotective effects: 17-HDoHE has shown promising effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. [] These effects are believed to be related to its anti-inflammatory and antioxidant properties.

Q3: What is the molecular formula and weight of 17-HDoHE?

A3: The molecular formula of 17-HDoHE is C22H32O3, and its molecular weight is 344.49 g/mol.

Q4: Is there any spectroscopic data available for 17-HDoHE?

A4: Yes, spectroscopic techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) have been crucial in identifying and characterizing 17-HDoHE. Specifically, studies have used these techniques to elucidate the fragmentation patterns of 17-HDoHE derivatives, aiding in its structural determination. [, ]

Q5: What evidence supports the efficacy of 17-HDoHE in preclinical models?

A5:

- Inflammation and Resolution: Preclinical studies have demonstrated the ability of 17-HDoHE to modulate inflammation and resolution in various models. For instance, in LPS-stimulated rat primary astrocyte-enriched cultures, 17-HDoHE exhibited a neuroprotective effect by reducing the neurotoxicity of lipid fractions released by the stimulated astrocytes. [] Additionally, 17-HDoHE played a crucial role in corneal wound healing in a study involving eosinophil-deficient mice. Topical application of 17-HDoHE effectively restored the delayed corneal wound healing observed in these mice, highlighting its therapeutic potential in ocular surface repair. []

- Metabolic Disorders: Research suggests that 17-HDoHE may hold promise in addressing metabolic disorders. In a study investigating the impact of various PPAR ligands on inflammation resolution in astrocytes, 17-HDoHE, induced by the PPARβ agonist GW501516, emerged as a significant pro-resolution substance, suggesting its potential in managing neuroinflammation. [] Furthermore, 17-HDoHE demonstrated protective effects against end-stage renal disease in a study using atherosclerotic diabetic mice. Notably, it alleviated kidney fibrosis and mesangial expansion, indicating its potential as a therapeutic target for diabetic nephropathy. []

- Cancer: Although not extensively explored in the provided research, the chemopreventive potential of DHA and its metabolites, including 17-HDoHE, has been a subject of interest. Studies suggest that high dietary ratios of omega-3 to omega-6 fatty acids, particularly DHA, exhibit significant inhibitory effects on chemically-induced mammary carcinogenesis in rat models. This underscores the potential of DHA and its metabolites, including 17-HDoHE, as promising candidates for cancer chemoprevention. []

Q6: How is 17-HDoHE typically quantified in biological samples?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the quantitative analysis of 17-HDoHE and other oxylipins in biological matrices like plasma, serum, and tissue samples. This technique offers high sensitivity and selectivity, enabling the accurate measurement of these lipid mediators. [, , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.